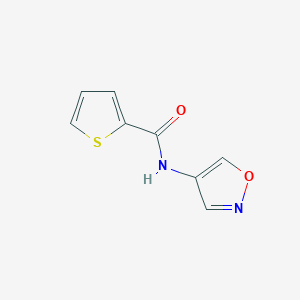

N-(1,2-oxazol-4-yl)thiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,2-oxazol-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(7-2-1-3-13-7)10-6-4-9-12-5-6/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSFJTPMFLYPRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CON=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for N 1,2 Oxazol 4 Yl Thiophene 2 Carboxamide

Retrosynthetic Analysis and Strategic Disconnections for N-(1,2-oxazol-4-yl)thiophene-2-carboxamide Synthesis

A logical retrosynthetic analysis of this compound primarily identifies the central amide bond as the most strategic disconnection. This bond can be formed through the coupling of a thiophene-2-carboxylic acid derivative and 4-amino-1,2-oxazole. This approach simplifies the synthesis into the preparation of two key heterocyclic precursors.

Further disconnection of the thiophene-2-carboxylic acid precursor can lead to simpler, commercially available thiophene (B33073) starting materials. Similarly, the 4-amino-1,2-oxazole can be retrosynthetically disassembled into smaller, more readily accessible building blocks, often involving a cyclization reaction to form the oxazole (B20620) ring. This two-pronged approach allows for a modular and flexible synthesis.

Established Synthetic Routes to this compound

The established synthetic routes to this compound and related structures predominantly rely on the strategic formation of the amide linkage between a pre-functionalized thiophene and an oxazole moiety.

Amide Bond Formation Protocols

The cornerstone of the synthesis is the formation of the amide bond. A common and effective method involves the reaction of thiophene-2-carbonyl chloride with 4-amino-1,2-oxazole. Thiophene-2-carbonyl chloride is typically prepared from thiophene-2-carboxylic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with 4-amino-1,2-oxazole, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), affords the desired this compound.

Alternatively, various coupling agents can be employed to facilitate the direct amidation of thiophene-2-carboxylic acid with 4-amino-1,2-oxazole. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are frequently used to activate the carboxylic acid, enabling its efficient reaction with the amine.

| Coupling Agent | Additive | Base | Solvent | Typical Conditions |

| Thionyl Chloride | - | Triethylamine | Dichloromethane | 0 °C to room temperature |

| Oxalyl Chloride | DMF (cat.) | Pyridine | Dichloromethane | 0 °C to room temperature |

| EDC | HOBt/DMAP | - | Dichloromethane/DMF | Room temperature |

| HATU | DIPEA | - | DMF | Room temperature |

Thiophene Ring Functionalization and Derivatization Strategies

The synthesis of the required thiophene-2-carboxylic acid or its derivatives can be achieved through various methods. Commercially available 2-thiophenecarboxylic acid is a common starting material. Functionalization of the thiophene ring, if required, can be accomplished through electrophilic substitution reactions. For instance, bromination or chlorination can introduce halogen atoms at specific positions on the thiophene ring, which can then be further modified.

Oxazole Ring Construction and Substituent Introduction

The synthesis of the 4-amino-1,2-oxazole precursor is a critical step. One common method for constructing the 1,2-oxazole ring involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. For the synthesis of 4-amino-1,2-oxazole, a suitable three-carbon synthon with a nitrogen-containing group at the C4 position is required. The van Leusen reaction, which utilizes tosylmethylisocyanides (TosMIC), is another powerful tool for the synthesis of oxazole rings.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For the amide bond formation using acid chlorides, the slow, dropwise addition of the acid chloride to a cooled solution of the amine and base can help to control the exothermicity of the reaction and minimize side reactions. The choice of base is also important; sterically hindered non-nucleophilic bases are preferred to avoid competing reactions.

When using coupling agents, the reaction time and temperature can be adjusted to ensure complete conversion. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential for determining the optimal reaction time.

| Parameter | Condition | Rationale |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

| Solvent | Aprotic solvents (DCM, DMF) | Prevents interference with reactive intermediates. |

| Base | Non-nucleophilic (e.g., TEA) | Neutralizes HCl byproduct without competing with the amine. |

| Coupling Agent | EDC, HATU | Efficiently activates the carboxylic acid for amidation. |

Modern and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Amidation: The direct catalytic amidation of thiophene-2-carboxylic acid with 4-amino-1,2-oxazole offers a more atom-economical alternative to the use of stoichiometric coupling agents. Various catalysts, including those based on boron, titanium, and zirconium, have been developed for direct amide synthesis. sigmaaldrich.com These methods often proceed via the in-situ activation of the carboxylic acid, generating water as the only byproduct.

Flow Chemistry: The synthesis of this compound can potentially be adapted to a continuous flow process. researchgate.netnih.govamidetech.comthieme-connect.deresearchgate.net Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The reaction of thiophene-2-carbonyl chloride with 4-amino-1,2-oxazole could be performed in a flow reactor, allowing for precise control over reaction parameters and potentially leading to higher yields and purity.

Enzymatic Synthesis: Biocatalysis, using enzymes such as lipases, presents a green and highly selective method for amide bond formation. nih.gov The use of an appropriate lipase (B570770) could potentially catalyze the direct amidation of thiophene-2-carboxylic acid or an ester derivative with 4-amino-1,2-oxazole under mild reaction conditions.

Catalytic Methods in this compound Synthesis

The formation of the amide linkage in this compound is typically achieved through the coupling of thiophene-2-carboxylic acid or its activated derivative with 4-amino-1,2-oxazole. This transformation is often facilitated by catalytic methods that enhance reaction rates and yields.

Amide Bond Formation via Coupling Reagents:

A prevalent strategy for synthesizing carboxamides involves the use of coupling reagents that activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Common reagents used for the synthesis of similar carboxamide structures include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives such as 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt). mdpi.comnih.gov DMAP acts as an acyl transfer catalyst, while HOBt can minimize side reactions and reduce racemization in chiral substrates. nih.gov The general mechanism involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide, which is then readily attacked by the amine. peptide.com

For the synthesis of this compound, this would involve the reaction of thiophene-2-carboxylic acid with 4-amino-1,2-oxazole in the presence of a coupling agent and a suitable base in an aprotic solvent.

Alternative Activation Methods:

An alternative to carbodiimide-based coupling is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. Thiophene-2-carboxylic acid can be converted to thiophene-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comresearchgate.net The resulting acyl chloride is highly electrophilic and reacts readily with 4-amino-1,2-oxazole, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct. mdpi.com

Palladium-Catalyzed Cross-Coupling for Precursor Synthesis:

While not directly forming the amide bond, catalytic methods like the Suzuki-Miyaura cross-coupling reaction are instrumental in synthesizing functionalized precursors for more complex analogues. For instance, a bromo-substituted thiophene or oxazole could be coupled with a boronic acid to introduce additional structural diversity before the final amide coupling step. mdpi.comresearchgate.netmdpi.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, along with a base. mdpi.comresearchgate.net

| Catalytic System / Reagents | Precursors | General Purpose | Typical Conditions |

|---|---|---|---|

| EDC / DMAP | Thiophene-2-carboxylic acid, 4-Amino-1,2-oxazole | Direct amide bond formation | Aprotic solvent (e.g., DCM, DMF), Room Temperature |

| SOCl₂ then Triethylamine | Thiophene-2-carboxylic acid, 4-Amino-1,2-oxazole | Amide bond formation via acyl chloride intermediate | Two steps: 1. Reflux with SOCl₂; 2. Reaction with amine and base at 0 °C to RT |

| Pd(PPh₃)₄ / Base | Aryl/heteroaryl halide, Aryl/heteroaryl boronic acid | Synthesis of functionalized precursors | Solvent mixture (e.g., Dioxane/water), Elevated Temperature (e.g., 90 °C) |

Flow Chemistry and Continuous Processing for this compound

While specific applications of flow chemistry for the synthesis of this compound are not extensively documented in publicly available literature, the principles of continuous processing are highly relevant for the production of such amide-containing pharmaceutical intermediates. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. googleapis.com

The synthesis of amides, in general, has been successfully translated to continuous flow systems. These systems typically involve pumping streams of the carboxylic acid and the amine, often with a coupling agent, through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst or reagent. The short residence times and high surface-area-to-volume ratios in microreactors allow for rapid heating and cooling, enabling the use of higher temperatures and pressures than are safe in batch reactors, which can significantly accelerate reaction rates.

For the synthesis of this compound, a potential flow process could involve:

Reagent Streams: A solution of thiophene-2-carboxylic acid and a coupling agent (e.g., EDC) in a suitable solvent would be pumped through one inlet, while a solution of 4-amino-1,2-oxazole and a base in the same or a miscible solvent is pumped through another.

Mixing and Reaction: The streams would converge in a T-mixer before entering a heated reactor coil (e.g., made of PFA or stainless steel). The temperature and flow rate would be precisely controlled to optimize the reaction time and conversion.

In-line Purification/Quenching: The product stream exiting the reactor could be passed through a column containing a scavenger resin to remove excess reagents or byproducts, simplifying purification.

Collection: The purified product stream is collected continuously.

This approach could potentially reduce reaction times, improve yield and purity, and provide a safer and more efficient manufacturing process compared to batch synthesis.

| Parameter | Advantage in Continuous Flow Synthesis | Relevance to this compound Synthesis |

|---|---|---|

| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio, allowing for highly exothermic reactions to be controlled safely. | Activation of carboxylic acids can be exothermic; flow chemistry enhances safety. |

| Mixing | Rapid and efficient mixing at the microscale, leading to improved reaction kinetics and reproducibility. | Ensures homogeneous reaction conditions for the coupling reaction, potentially improving yields. |

| Reaction Time | Precisely controlled by reactor volume and flow rate, often reducing overall synthesis time from hours to minutes. | Potential for significant acceleration of the amide bond formation step. |

| Scalability | Scaling up is achieved by running the system for longer periods ("numbering up") rather than using larger, potentially more hazardous, reactors. | Offers a more straightforward path from laboratory-scale synthesis to pilot or production scale. |

Analytical Characterization Techniques Employed in this compound Synthesis (Focus on methods, not specific data)

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure, functional groups, and molecular weight of the synthesized compound. mdpi.comsmolecule.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This is one of the most powerful tools for structural analysis. It provides information on the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR would be used to identify the characteristic signals for the protons on the thiophene and oxazole rings, as well as the amide N-H proton. The splitting patterns (e.g., doublets, triplets) and coupling constants would help confirm the substitution pattern on the heterocyclic rings.

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. It is particularly useful for identifying the carbonyl carbon of the amide group, which appears at a characteristic downfield chemical shift. The signals for the carbon atoms in the thiophene and oxazole rings would also be identified, confirming the presence of these heterocyclic systems. mdpi.commdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. mdpi.commdpi.com The measured mass is compared to the calculated mass for the expected formula (C₈H₆N₂O₂S) to confirm the identity of the product. Common ionization techniques for such molecules include Electrospray Ionization (ESI).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For this compound, key vibrational bands would be expected for:

N-H stretch: A characteristic absorption for the amide N-H bond, typically in the region of 3300-3500 cm⁻¹.

C=O stretch: A strong absorption for the amide carbonyl group, usually found in the range of 1630-1690 cm⁻¹. nih.govnih.gov

C-S and C=N stretches: Vibrations associated with the thiophene and oxazole rings, which would appear in the fingerprint region of the spectrum. nih.gov

| Technique | Information Provided | Key Features for this compound |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and number of protons. | Signals for aromatic protons on thiophene and oxazole rings; amide N-H signal. |

| ¹³C NMR | Carbon skeleton and functional groups. | Signal for the amide carbonyl carbon; signals for carbons in the heterocyclic rings. |

| Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Molecular ion peak corresponding to the exact mass of C₈H₆N₂O₂S. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Characteristic stretching frequencies for N-H (amide) and C=O (amide) bonds. |

Mechanistic Investigations of N 1,2 Oxazol 4 Yl Thiophene 2 Carboxamide S Biological Activities

Target Identification and Validation Methodologies for Thiophene (B33073) Carboxamide Derivatives

The biological targets of various thiophene carboxamide derivatives have been explored through a range of methodologies, aiming to elucidate their mechanisms of action. These approaches are crucial for understanding the therapeutic potential of this class of compounds.

Biochemical Enzyme Assays and Kinetic Profiling

Biochemical assays are fundamental in identifying the enzymatic targets of thiophene carboxamide derivatives. For instance, some of these compounds have been investigated as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation. nih.gov Similarly, other derivatives have been identified as potent inhibitors of VEGFR-2, a receptor tyrosine kinase involved in angiogenesis. nih.gov These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine its potency, often expressed as an IC50 value.

Receptor Binding Studies and Ligand-Target Affinity Determination

Receptor binding studies are employed to quantify the affinity of a compound for its target receptor. While specific binding data for N-(1,2-oxazol-4-yl)thiophene-2-carboxamide is unavailable, studies on analogous compounds have utilized techniques such as radioligand binding assays or surface plasmon resonance to determine binding constants (Kd). These studies are essential for understanding the direct interaction between the compound and its biological target.

Proteomic Approaches for Target Deconvolution

Chemoproteomic approaches represent a powerful tool for the unbiased identification of molecular targets of a compound within a complex biological system. unimi.it These methods can involve affinity chromatography using the compound as a bait to pull down its binding partners from cell lysates, followed by mass spectrometry to identify the captured proteins. Such techniques would be invaluable in deconvoluting the targets of novel thiophene carboxamide derivatives.

Molecular Interactions and Binding Modes of Thiophene Carboxamide Derivatives with Biological Targets

Understanding the precise molecular interactions between a compound and its target is fundamental for structure-based drug design and optimization.

Structural Biology Insights (e.g., Co-crystallization, Cryo-EM studies)

Structural biology techniques like X-ray co-crystallography and cryo-electron microscopy (Cryo-EM) provide high-resolution three-dimensional structures of a compound bound to its target protein. While no such data exists for this compound, molecular docking simulations have been performed for other thiophene carboxamide derivatives. For example, docking studies of certain derivatives with the tubulin-colchicine binding pocket have been conducted to predict their binding mode and rationalize their anticancer activity. nih.gov These computational models suggest that the thiophene ring and carboxamide linker play crucial roles in establishing key interactions within the binding site. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 1,2 Oxazol 4 Yl Thiophene 2 Carboxamide Analogues

Design Principles for N-(1,2-oxazol-4-yl)thiophene-2-carboxamide Analogues

The design of analogues of the this compound scaffold is based on established medicinal chemistry principles aimed at optimizing the lead compound's profile. Key strategies include bioisosteric replacement to improve properties while retaining activity, and the systematic introduction of substituents to probe interactions with biological targets.

Bioisosterism, the practice of substituting one atom or group with another that has similar physical or chemical properties, is a cornerstone of drug design. This approach can lead to compounds with enhanced activity, better selectivity, reduced toxicity, and improved pharmacokinetic profiles. semanticscholar.org

Thiophene (B33073) Moiety: The thiophene ring is a common heterocycle in medicinal chemistry, valued for its aromaticity and ability to engage in various receptor interactions. nih.gov It is often considered a bioisostere of a phenyl ring. cambridgemedchemconsulting.com Other potential bioisosteric replacements include furan (B31954), pyridine (B92270), and thiazole. cambridgemedchemconsulting.comnih.gov For instance, in a study of heteroarene-fused anthraquinones, the replacement of a thiophene ring with its furan bioisostere resulted in a compound with a similar cytotoxic profile, although it was less active, highlighting a specific role for the sulfur atom in that particular scaffold's antitumor properties. nih.gov

Oxazole (B20620) Moiety: The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle that is weakly basic. thepharmajournal.com Its structure allows for diverse interactions and can be replaced by other five-membered aromatic heterocycles to modulate activity and properties. Common bioisosteres for the oxazole ring include isothiazole, pyrazole, triazole, and oxadiazole. nih.govnih.gov In the development of antibacterial agents, the N-(1,2-oxazol-4-yl) portion of the core structure has been successfully replaced with a substituted pyridine ring, such as in N-(4-methylpyridin-2-yl) thiophene-2-carboxamides, demonstrating that this part of the molecule can tolerate significant structural changes while retaining biological activity. mdpi.comresearchgate.net

Carboxamide Moiety: The carboxamide linker (-CONH-) is a critical functional group that frequently participates in hydrogen bonding with biological targets. mdpi.com Its planarity and ability to act as both a hydrogen bond donor (the N-H) and acceptor (the C=O) are vital for molecular recognition. Variations can include reversing the amide linkage (e.g., -NHCO-), as seen in N-(thiophen-2-yl) nicotinamide (B372718) derivatives, or replacing it entirely with other linking groups such as sulfonamides, ureas, or stable ester surrogates to alter chemical stability and pharmacokinetic properties. nih.govmdpi.com

The addition of substituents to the thiophene or oxazole rings is a primary strategy for fine-tuning the electronic, steric, and lipophilic properties of the core scaffold. These modifications can profoundly impact receptor binding, cell permeability, and metabolic stability.

Research on various thiophene-2-carboxamide derivatives has shown that the nature and position of substituents are critical for biological activity. For example, in a series of antioxidant and antibacterial thiophene-2-carboxamides, derivatives bearing an amino group (-NH2) were found to be more potent than those with hydroxyl (-OH) or methyl (-CH3) groups. nih.gov The presence of electron-donating groups can enhance activity. Specifically, a methoxy (B1213986) (-OMe) group on an aryl substituent of the thiophene ring was shown to improve activity against certain bacterial strains. nih.gov

In the context of anticancer agents, thiophene carboxamides designed as biomimetics of Combretastatin A-4 (CA-4) demonstrated that a 5-(4-fluorophenyl) substituent on the thiophene ring was a key structural feature for potent activity against the Hep3B cancer cell line. nih.govnajah.edu The introduction of halogens, such as bromine, is another common strategy used to increase the cytotoxic potential of thiophene carboxamide scaffolds. mdpi.com These findings underscore the principle that even minor electronic or steric changes can lead to significant shifts in biological efficacy.

Positional Scanning and Lead Optimization Strategies for this compound Derivatives

Lead optimization is an iterative process that builds upon initial SAR findings to develop a drug candidate with an optimal balance of potency, selectivity, and drug-like properties. This involves systematic modifications across the molecule, including positional scanning of substituents and derivatization of its core components. nih.gov

The thiophene ring of the this compound scaffold offers several positions for substitution, primarily at the 3-, 4-, and 5-positions. Strategic placement of functional groups can enhance target engagement and improve pharmacokinetic parameters.

Substitution at Position 5: This position is frequently modified. Studies on anticancer thiophene-2-carboxamides revealed that placing an aryl group, such as a 4-fluorophenyl ring, at the 5-position was crucial for high potency. nih.govnajah.edu The activity of these compounds was further modulated by altering the aniline (B41778) portion of the carboxamide, but the 5-arylthiophene moiety remained a constant feature for optimal tubulin inhibition.

Substitution at Position 3: The 3-position is another viable site for modification. A study on thiophene-2-carboxamide derivatives showed that introducing small functional groups like amino, hydroxyl, and methyl groups at this position directly influenced their antioxidant and antibacterial activities, with the amino derivatives showing the highest potency. nih.gov

Ring Fusion: A more significant modification involves fusing the thiophene ring with another ring system. For example, creating a benzo[b]thiophene-2-carboxamide (B1267583) scaffold alters the size, planarity, and electronic distribution of the molecule, which can be leveraged to explore new binding interactions. researchgate.net

Below is a data table summarizing the structure-activity relationship of 5-(4-fluorophenyl)thiophene-2-carboxamide derivatives against the Hep3B cancer cell line, demonstrating the effect of modifying the aniline moiety.

| Compound | Aniline Moiety (Substituent on Carboxamide) | IC₅₀ (µM) |

|---|---|---|

| 2a | Phenyl | 27.13 |

| 2b | 3,4-Dimethoxyphenyl | 5.46 |

| 2c | 4-Methoxyphenyl | 20.17 |

| 2d | 4-Chlorophenyl | >50 (No Inhibition) |

| 2e | 2,5-Dimethoxyphenyl | 12.58 |

Data from Cancers (Basel), 2022. nih.gov

The oxazole ring also presents opportunities for derivatization to enhance molecular interactions. According to general principles of azole chemistry, electrophilic substitution on 1,3-oxazoles tends to occur at the C-5 position, suggesting a potential site for modification. thepharmajournal.com While specific SAR data for substitutions on the 4-aminoisoxazole (B111107) ring within this exact scaffold is limited in the provided context, insights can be drawn from related structures. For instance, in a series of isoxazole-carboxamides, modifications were made to a phenyl ring attached to the isoxazole (B147169), where different halogen and methoxy substitutions significantly altered anticancer activity. najah.edu This indicates that the region of the molecule occupied by the oxazole ring is sensitive to substituent effects, and decorating this ring with small, electronically diverse groups could be a fruitful optimization strategy.

The carboxamide linker is not only a key structural anchor but also a site for optimization. Its properties can be modulated to improve metabolic stability and oral bioavailability.

Linker Reversal: Reversing the amide bond to form a -NHCO- linkage is a common strategy. A series of N-(thiophen-2-yl) nicotinamide derivatives, which feature this reversed amide, were investigated as fungicides. mdpi.com This modification changes the geometry and hydrogen bonding pattern of the linker.

Replacement with Urea (B33335): In the development of otoprotective agents, a urea-thiophene carboxamide scaffold was identified and optimized. nih.gov The urea group [(R1R2)N-C(=O)-N(R3R4)] maintains hydrogen bonding capabilities similar to the amide but with different electronic and conformational properties. The optimization of this series led to a compound with a 120 nM potency for protecting mechanosensory hair cells. nih.gov

The following table presents data from a study on N-(thiophen-2-yl) nicotinamide derivatives, illustrating how substituents on the thiophene ring affect fungicidal activity against cucumber downy mildew.

| Compound | Substituent on Thiophene Ring | EC₅₀ (mg/L) |

|---|---|---|

| 4a | 4,5-dicyano-3-amino | 4.69 |

| 4f | 4-cyano-5-ethoxycarbonyl-3-methyl | 1.96 |

| Diflumetorim (Control) | N/A | 21.44 |

| Flumorph (Control) | N/A | 7.55 |

Data from Molecules, 2018. mdpi.com

These examples demonstrate that systematic modifications to each component of the this compound scaffold—the thiophene ring, the oxazole moiety, and the carboxamide linker—are essential strategies in the lead optimization process to develop potent and effective drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR studies are instrumental in understanding the physicochemical properties that govern their therapeutic effects, thereby guiding the rational design of analogues with enhanced potency and selectivity.

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the meticulous selection and precise calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For the this compound analogues, a diverse set of descriptors would be calculated to capture the structural variations within the series and their potential influence on biological activity. These descriptors are broadly categorized as follows:

Constitutional Descriptors (1D): These are the simplest descriptors, derived directly from the molecular formula. They include molecular weight, count of atoms, number of bonds, and number of rings.

Topological Descriptors (2D): These descriptors quantify the atomic connectivity within the molecule. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban index. They provide insights into molecular size, shape, and branching.

Geometrical Descriptors (3D): These descriptors require the 3D coordinates of the atoms and describe the spatial arrangement of the molecule. They include molecular surface area, volume, and moments of inertia.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule. ucsb.edu Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential charges on individual atoms. ucsb.edu For instance, a lower LUMO energy might indicate a greater ability of the molecule to accept electrons, which could be crucial for receptor interactions. researchgate.net

Physicochemical Descriptors: These descriptors are related to the bulk properties of the compound, such as hydrophobicity (logP), molar refractivity (MR), and polarizability. LogP is particularly important as it influences the compound's ability to cross cell membranes.

The selection of relevant descriptors is a critical step to avoid overfitting and to build a model with good predictive power. This is often achieved through statistical techniques that identify the descriptors most correlated with the biological activity.

Table 1: Examples of Molecular Descriptors for a Hypothetical Series of this compound Analogues

| Compound ID | R-group | Molecular Weight | LogP | HOMO (eV) | LUMO (eV) | Biological Activity (IC50, µM) |

| 1 | -H | 208.23 | 2.1 | -6.5 | -1.2 | 10.5 |

| 2 | -CH3 | 222.26 | 2.5 | -6.4 | -1.1 | 8.2 |

| 3 | -Cl | 242.68 | 2.8 | -6.7 | -1.5 | 5.1 |

| 4 | -OCH3 | 238.26 | 2.0 | -6.2 | -1.0 | 9.8 |

| 5 | -NO2 | 253.23 | 1.9 | -7.1 | -2.0 | 2.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Development and Validation of QSAR Models

Once a set of descriptors has been calculated for a series of this compound analogues with known biological activities, a QSAR model can be developed. This involves using statistical methods to create a mathematical equation that relates the descriptors to the activity.

Model Development: The dataset of compounds is typically divided into a training set and a test set. jetir.org The training set is used to build the QSAR model, while the test set is used to evaluate its predictive ability on compounds not used in model generation. jetir.org Common methods for developing QSAR models include:

Multiple Linear Regression (MLR): This method generates a simple linear equation.

Partial Least Squares (PLS): A more advanced regression technique that can handle a large number of correlated descriptors.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Artificial Neural Networks (ANN), and k-Nearest Neighbors (k-NN) are increasingly used to capture complex, non-linear relationships. researchgate.net

Model Validation: Validation is a crucial step to ensure that the developed QSAR model is robust, reliable, and has good predictive power. nih.gov Both internal and external validation techniques are employed. nih.gov

Internal Validation: This is typically performed on the training set using methods like leave-one-out (LOO) or leave-many-out (LMO) cross-validation. jetir.org The cross-validated correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a good model. uniroma1.it

External Validation: The model's predictive power is assessed using the external test set. uniroma1.it The predictive correlation coefficient (R²pred) is calculated, and a value greater than 0.6 is often required for a model to be considered predictive. uniroma1.it

A statistically sound QSAR model for the this compound series would have high values for the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (R²pred), along with a low standard error of prediction.

Table 2: Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Interpretation |

| R² | 0.92 | Goodness of fit (explains 92% of the variance) |

| q² | 0.85 | Good internal predictive ability |

| R²pred | 0.88 | Excellent external predictive ability |

| Standard Error | 0.15 | Low error in prediction |

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Applications in Rational Design of this compound Analogues

A validated QSAR model serves as a powerful predictive tool in the rational design of new this compound analogues with improved biological activity. The model can be used to:

Predict the activity of virtual compounds: Before undertaking costly and time-consuming synthesis, the QSAR model can be used to predict the biological activity of a large number of designed, but not yet synthesized, analogues. This allows for the prioritization of compounds that are most likely to be active.

Identify key structural features: The descriptors that are found to be most important in the QSAR model provide valuable insights into the structure-activity relationship. For example, if a descriptor related to hydrophobicity has a positive coefficient in the QSAR equation, it suggests that increasing the hydrophobicity of the molecule may lead to higher activity.

Guide lead optimization: The model can guide the modification of a lead compound to improve its activity. By systematically changing substituents and calculating the predicted activity using the QSAR model, chemists can focus their synthetic efforts on the most promising modifications.

Computational Chemistry and in Silico Approaches in the Study of N 1,2 Oxazol 4 Yl Thiophene 2 Carboxamide

Molecular Docking Simulations and Binding Site Predictions for N-(1,2-oxazol-4-yl)thiophene-2-carboxamide

There are no specific molecular docking studies published for this compound. Consequently, there are no available data on its binding modes, predicted binding affinities, or interactions with specific biological targets.

Flexible Ligand-Rigid Receptor Docking Methodologies

While flexible ligand-rigid receptor docking is a common computational technique to predict the binding orientation of a small molecule to a protein target, no studies have been found that apply this methodology specifically to this compound.

Induced Fit Docking and Conformational Flexibility Analysis

Induced fit docking, a more advanced method that accounts for the flexibility of the protein's active site, has not been documented in the context of this compound. As a result, there is no research on the conformational changes this specific ligand might induce upon binding to a receptor.

Molecular Dynamics (MD) Simulations of this compound and its Complexes

No molecular dynamics simulation studies for this compound, either in a solvated state or in complex with a biological target, have been reported in the scientific literature.

Conformational Analysis and Dynamic Stability of this compound

A conformational analysis and assessment of the dynamic stability of this compound through MD simulations have not been published. Therefore, information regarding its behavior and stability over time in a simulated biological environment is not available.

Ligand-Target Interaction Dynamics and Water Networks

Without specific MD simulation data, the dynamics of potential interactions between this compound and a target protein, including the role of surrounding water molecules in mediating these interactions, remain uninvestigated.

Quantum Chemical Calculations for Electronic Structure Analysis of this compound

There is no published research detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the electronic structure of this compound. Consequently, data on its molecular orbitals (HOMO-LUMO), electrostatic potential, and other electronic properties are not available.

HOMO-LUMO Energy Gaps and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its capacity to accept electrons. irjweb.comsemanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates a molecule is more reactive and less stable. irjweb.com For this compound, density functional theory (DFT) calculations could be employed to determine the energies of its HOMO and LUMO. These calculations, often performed using a basis set such as B3LYP/6-311G(d,p), would reveal the distribution of these orbitals across the molecular structure. nih.govnajah.edu

Illustrative Data Table: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 |

This table presents hypothetical data for illustrative purposes.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict how it will interact with other molecules. mdpi.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while areas of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.comresearchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) and carboxamide groups, indicating their role as hydrogen bond acceptors. mdpi.com Conversely, the hydrogen atom of the amide group would exhibit a positive potential, marking it as a hydrogen bond donor. The thiophene (B33073) ring might show a more neutral potential, though its electron-rich nature could still influence interactions. researchgate.net

This detailed picture of the molecule's electronic landscape is crucial for understanding its non-covalent interactions with biological targets such as proteins and enzymes. The charge distribution analysis helps in identifying key pharmacophoric features and in designing derivatives with improved binding affinity. researchgate.net

In Silico Predictive Modeling for Pharmacological Properties of this compound (Focus on methods, not specific compound data)

In silico predictive modeling has become an indispensable part of the drug discovery process, allowing for the early assessment of a compound's pharmacological properties. nih.govcambridge.org These computational methods can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule, as well as key physicochemical properties like lipophilicity and ligand efficiency, before the compound is even synthesized. nih.govspringernature.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Methodologies

ADME properties determine the bioavailability and pharmacokinetic profile of a drug candidate. nih.gov Various computational models are used to predict these properties:

Absorption: Oral bioavailability is often predicted by assessing properties like solubility and permeability. Models based on Quantitative Structure-Property Relationships (QSPR) can estimate aqueous solubility from a compound's molecular structure. cambridge.org Permeability through biological membranes, such as the intestinal wall, is often predicted using models based on a compound's polar surface area (PSA) and lipophilicity. nih.gov

Distribution: The distribution of a drug throughout the body is influenced by factors like plasma protein binding and its ability to cross the blood-brain barrier. In silico models can predict these characteristics based on molecular descriptors such as size, charge, and lipophilicity.

Metabolism: The metabolic fate of a compound is largely determined by its interactions with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. Computational models can predict which CYP isoforms are likely to metabolize a compound and identify potential sites of metabolism on the molecule.

Excretion: The route and rate of a drug's elimination from the body are also predictable to some extent. Models may consider factors like renal clearance and hepatic clearance.

These predictive models often utilize machine learning algorithms, such as support vector machines and random forests, trained on large datasets of compounds with known ADME properties. nih.govhelsinki.fi

Lipophilicity and Ligand Efficiency Calculations

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent relative to a polar one. It is a critical parameter that influences a drug's absorption, distribution, and potency. wikipedia.org High lipophilicity can lead to poor solubility and increased metabolic clearance, while low lipophilicity may hinder permeability across cell membranes. wikipedia.org In silico methods for calculating logP are well-established and are based on fragmental contributions or whole-molecule properties.

Ligand efficiency (LE) is a metric used to assess the binding efficiency of a compound relative to its size. mtak.hu It is calculated by dividing the binding affinity (in terms of free energy) by the number of non-hydrogen atoms. mtak.hu Lipophilic ligand efficiency (LLE or LiPE) is another important metric that relates potency to lipophilicity, calculated as the difference between the pIC50 and the logP. wikipedia.orgmtak.hu These metrics help in identifying compounds that achieve high potency without excessive size or lipophilicity, which are often associated with undesirable drug-like properties. mtak.hunih.gov

Illustrative Data Table: Predicted Physicochemical and Efficiency Metrics (Hypothetical Data)

| Parameter | Predicted Value | Desirable Range |

| cLogP | 2.8 | 1-3 |

| Polar Surface Area (PSA) | 75 Ų | < 140 Ų |

| Ligand Efficiency (LE) | 0.35 | > 0.3 |

| Lipophilic Ligand Efficiency (LLE) | 5.5 | > 5 |

This table presents hypothetical data for illustrative purposes.

Comprehensive in Vitro Efficacy and Selectivity Profiling of N 1,2 Oxazol 4 Yl Thiophene 2 Carboxamide

Cell-Based Assays for Functional Activity of N-(1,2-oxazol-4-yl)thiophene-2-carboxamide

No publicly available data from cell-based assays for this compound could be located. This includes:

Determination of Half-Maximal Inhibitory/Effective Concentrations (IC50/EC50) for this compound

Consistent with the lack of cell-based assay data, there is no information available regarding the IC50 or EC50 values for this compound.

Selectivity Screening of this compound Against Target Panels

Information regarding the selectivity of This compound against common drug discovery target panels is not available in the public domain. Typically, such screening is essential to understand the therapeutic potential and potential off-target effects of a compound. This process involves testing the compound against large panels of kinases, G protein-coupled receptors (GPCRs), ion channels, proteases, and other enzyme classes.

There are no published data from broad-spectrum kinase panel screenings for This compound . Such panels are crucial for identifying potential kinase inhibitors and assessing their selectivity across the human kinome to predict both efficacy and potential for adverse effects.

No screening results for This compound against GPCR and ion channel panels have been reported in the available literature. These panels are used to determine a compound's potential to interact with these large families of signaling proteins, which are common targets for a wide range of therapeutics.

Data on the screening of This compound against protease and other enzyme class panels are not publicly available. This type of screening helps to identify any unintended interactions with various enzymes that could lead to off-target effects.

Evaluation of this compound Specificity and Off-Target Interactions

Due to the absence of selectivity screening data, there is no information available to evaluate the specificity and potential off-target interactions of This compound . The assessment of a compound's specificity is fundamental to its development as a potential therapeutic agent, as it helps to ensure that its biological activity is directed towards the intended target with minimal engagement of other proteins that could cause unwanted side effects.

Preclinical in Vivo Pharmacological Evaluation of N 1,2 Oxazol 4 Yl Thiophene 2 Carboxamide

Selection and Rationale of Animal Models for N-(1,2-oxazol-4-yl)thiophene-2-carboxamide Efficacy Studies

No information is available regarding the selection and rationale of animal models for efficacy studies of this compound.

Efficacy Studies in Established Disease Models Using this compound

No data from efficacy studies in established disease models for this compound has been published.

Experimental Design of Efficacy Studies in Animal Models

Details regarding the experimental design of efficacy studies in animal models for this compound are not available in the current scientific literature.

Pharmacodynamic Biomarker Analysis in Preclinical Settings

There is no published information on the analysis of pharmacodynamic biomarkers in preclinical settings for this compound.

Histopathological and Morphological Assessments in Animal Tissues

No studies detailing histopathological and morphological assessments in animal tissues following administration of this compound have been found.

Pharmacokinetic Profiling of this compound in Preclinical Species

The pharmacokinetic profile of this compound in any preclinical species has not been documented in available scientific literature.

Absorption and Distribution Characteristics in Animal Models

Information regarding the absorption and distribution characteristics of this compound in animal models is not available.

While research exists for other thiophene-2-carboxamide derivatives, which have been investigated for various therapeutic areas including oncology and infectious diseases, this information cannot be extrapolated to this compound due to the strict focus of this article. The specific arrangement of the oxazole (B20620) ring and its linkage to the thiophene (B33073) carboxamide core creates a unique chemical entity whose biological properties must be determined through direct experimentation.

Further research is required to elucidate the in vivo pharmacological properties of this compound.

Metabolism and Excretion Pathways in Animal Models

There is no information available in the public domain detailing the metabolic processes that this compound undergoes in preclinical models. This includes the identification of its metabolites, the enzymes involved in its biotransformation, and the primary routes and rates of its excretion from the body.

Target Engagement Studies of this compound in Preclinical Models

No studies have been published that demonstrate or quantify the engagement of this compound with its intended biological target in an in vivo setting. Such studies are crucial for confirming the mechanism of action of a compound within a living organism.

Without any foundational research data on these specific aspects of the compound's preclinical profile, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Future Perspectives and Advanced Research Applications of N 1,2 Oxazol 4 Yl Thiophene 2 Carboxamide

Exploration of Novel Biological Targets and Mechanistic Hypotheses

The biological activity of N-(1,2-oxazol-4-yl)thiophene-2-carboxamide is attributed to its capacity to interact with specific molecular targets, potentially modulating enzyme activities or receptor functions. smolecule.com While the precise mechanisms of action are still under investigation, research suggests potential applications in anti-inflammatory and analgesic therapies. smolecule.com The thiophene (B33073) carboxamide scaffold, a key feature of this compound, is recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Future research will likely focus on identifying novel biological targets for this compound and its derivatives. Mechanistic hypotheses for its observed activities may involve the inhibition of specific enzymes, such as kinases or ureases, or the binding to biological receptors involved in signaling pathways. evitachem.com The structural arrangement of the molecule, with its planar configuration and electron-rich heterocycles, is thought to facilitate these interactions. evitachem.com

Integration of this compound Research with Emerging Technologies

The advancement of research into this compound and its analogues is increasingly reliant on the integration of emerging technologies. These technologies are poised to accelerate the discovery and optimization of new therapeutic agents.

Artificial Intelligence and Machine Learning in Compound Optimization

Advanced ML algorithms can enhance the precision of predicting drug efficacy, toxicity, and ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby reducing development costs and improving drug-target interactions. nih.gov

Advanced Screening Platforms and High-Throughput Methodologies

For large-scale production and screening of this compound and its derivatives, high-throughput screening and continuous flow reactors can be utilized to optimize reaction conditions. smolecule.com These advanced platforms enable the rapid synthesis and evaluation of a large number of compounds, facilitating the identification of candidates with improved biological activity.

Development of Advanced Analogues of this compound with Enhanced Research Profiles

The development of advanced analogues of this compound is a key area of ongoing research. By modifying the core structure, researchers aim to enhance its therapeutic properties and explore new biological activities. For instance, the introduction of different functional groups onto the thiophene or oxazole (B20620) rings through electrophilic and nucleophilic substitution reactions can lead to a variety of derivatives. smolecule.com

Several studies have focused on synthesizing and evaluating the biological activities of various thiophene carboxamide derivatives. For example, a series of novel compounds featuring a thiophene carboxamide scaffold have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. mdpi.comnih.gov Another study reported the synthesis of thiophene carboxamide derivatives as biomimetics of the anticancer agent Combretastatin A-4, showing significant activity against liver cancer cell lines. nih.govnajah.edu

The synthesis of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues has demonstrated promising antibacterial activity against extended-spectrum-β-lactamase (ESBL) producing E. coli. researchgate.netmdpi.com Furthermore, the design and synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives have yielded compounds with excellent fungicidal activities. mdpi.com

The table below summarizes some of the research findings on analogues of this compound:

| Analogue Class | Biological Activity | Key Findings |

| Thiophene Carboxamide Scaffold | Antiproliferative | Significant cytotoxic effects on melanoma, colorectal, and breast cancer cell lines. mdpi.comnih.gov |

| Thiophene Carboxamide as CA-4 Biomimetics | Anticancer | Active against Hep3B liver cancer cell lines. nih.govnajah.edu |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | Antibacterial | High activity against ESBL-producing E. coli. researchgate.netmdpi.com |

| N-(thiophen-2-yl) nicotinamide derivatives | Fungicidal | Excellent activity against cucumber downy mildew. mdpi.com |

Collaborative Research Opportunities and Interdisciplinary Approaches in this compound Research

The multifaceted nature of research into this compound necessitates a collaborative and interdisciplinary approach. The synthesis and characterization of this compound and its analogues require expertise in organic and medicinal chemistry. smolecule.comnih.gov The evaluation of its biological activities involves collaborations with biologists and pharmacologists to conduct in vitro and in vivo studies. mdpi.comnih.gov

Furthermore, the integration of computational tools, such as molecular docking studies, can provide insights into the binding interactions of these compounds with their biological targets. researchgate.net This interdisciplinary approach, combining synthetic chemistry, biological evaluation, and computational modeling, is crucial for the successful development of new therapeutic agents based on the this compound scaffold.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(1,2-oxazol-4-yl)thiophene-2-carboxamide, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with oxazole-containing amines. For example:

- Step 1: React thiophene-2-carbonyl chloride with 4-amino-1,2-oxazole under reflux in acetonitrile (10 mL solvent per 2.5 mmol substrate) for 1 hour .

- Step 2: Purify via solvent evaporation and recrystallization (e.g., ethanol/water mixtures) to achieve yields of ~70–76% .

- Optimization: Use anhydrous conditions and stoichiometric control (equimolar ratios) to minimize side products. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Confirm carbonyl (C=O, ~1670 cm⁻¹), amide (N–H, ~3300 cm⁻¹), and oxazole/thiophene ring vibrations (C–N/C–S, 600–800 cm⁻¹) .

- NMR:

- Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 273.31 for C₁₃H₁₁N₃O₂S) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation of acetonitrile or DMF/water mixtures .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Refine structures with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- Key Metrics: Analyze dihedral angles between thiophene and oxazole rings (e.g., 8.5–13.5° in related carboxamides) and hydrogen-bonding motifs (e.g., C–H⋯O/S interactions) to predict packing behavior .

Advanced: How should researchers address contradictions in reported biological activities of thiophene-oxazole carboxamides?

Methodological Answer:

- Reproducibility: Standardize assays (e.g., enzyme inhibition using human cyclic GMP-AMP synthase at 25 µM ). Validate purity (>95% via HPLC) to exclude impurities as confounding factors .

- SAR Analysis: Compare substituent effects (e.g., electron-withdrawing groups on oxazole enhance binding affinity ). Use docking studies (e.g., PDB 7FTU/7FTR ) to map interactions with biological targets.

- Data Reconciliation: Cross-reference synthetic protocols (e.g., solvent polarity impacts conformation ) and bioassay conditions (pH, temperature) across studies .

Advanced: What strategies can mitigate challenges in synthesizing metal-free isoxazole-thiophene hybrids?

Methodological Answer:

- Green Chemistry: Use aqueous CTAB micelles and iodosobenzene for oxidative cyclization of (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide precursors, achieving 80–90% yields .

- Workflow:

- Troubleshooting: Monitor reaction progress via LC-MS to detect over-oxidation byproducts.

Advanced: How can computational methods guide the design of this compound analogs with improved pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Use tools like SwissADME to optimize logP (target ~2.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Docking Simulations: Perform molecular dynamics (e.g., AutoDock Vina) to predict binding modes with enzymes (e.g., cGAS ). Prioritize analogs with hydrogen bonds to catalytic residues (e.g., Lys394 in 7FTR ).

- Toxicity Screening: Apply ProTox-II to assess hepatotoxicity risks from thiophene metabolites .

Advanced: What are the best practices for resolving discrepancies in NMR data for structurally similar carboxamides?

Methodological Answer:

- Deuterated Solvents: Use DMSO-d₆ to resolve overlapping peaks (e.g., distinguish thiophene Hα from oxazole Hβ ).

- 2D NMR: Employ HSQC and HMBC to assign ambiguous carbons (e.g., confirm amide connectivity via ³J coupling ).

- Reference Compounds: Compare spectra with structurally validated analogs (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide ).

Advanced: How can researchers validate the electronic effects of substituents on the thiophene-oxazole scaffold?

Methodological Answer:

- Electrochemical Analysis: Perform cyclic voltammetry to measure HOMO/LUMO levels (e.g., oxazole electron-withdrawing groups lower LUMO by ~0.5 eV ).

- DFT Calculations: Use Gaussian09 with B3LYP/6-31G* basis set to model charge distribution and predict reactivity (e.g., nucleophilic attack at C5 of thiophene ).

- UV-Vis Spectroscopy: Correlate λmax shifts (e.g., 510→592 nm in triarylamine derivatives ) with substituent electronic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.